5-Bromo-3-chloro-2,1-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloro-2,1-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISOXEMXAFEMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC(=C2C=C1Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of 5 Bromo 3 Chloro 2,1 Benzothiazole
Reactivity Profiles of Halogen Substituents on the Benzothiazole (B30560) Core
The presence of both bromine and chlorine atoms on the 5-Bromo-3-chloro-2,1-benzothiazole ring system provides distinct opportunities for selective chemical transformations. The differing reactivity of the C-Br and C-Cl bonds is a key factor in designing synthetic strategies.
Nucleophilic Aromatic Substitution on Halogenated Benzothiazoles
Nucleophilic aromatic substitution (SNA r) reactions on halogenated benzothiazoles are contingent on the activation of the aromatic ring by electron-withdrawing groups. nih.govlibretexts.org In many cases, the benzothiazole nucleus itself, being an electron-deficient system, facilitates such substitutions. The reactivity of halogens in SNA r reactions generally follows the order F > Cl > Br > I, which is inverse to the trend of leaving group ability in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. libretexts.org
For a molecule like this compound, the chlorine atom at the 3-position is generally more susceptible to nucleophilic attack than the bromine atom at the 5-position. This is due to the electronic influence of the thiazole (B1198619) ring. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Strong nucleophiles, such as thiolates, can displace unactivated aryl halides, particularly in polar aprotic solvents like hexamethylphosphoramide. acs.org
The presence of electron-withdrawing groups ortho or para to the halogen can significantly enhance the rate of nucleophilic aromatic substitution by stabilizing the anionic intermediate. libretexts.org In the case of this compound, the thiazole ring acts as an activating group for both halogens.
Cross-Coupling Reactions Involving Bromo- and Chloro-Benzothiazoles
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated benzothiazoles are excellent substrates for these transformations. rsc.org The reactivity difference between C-Br and C-Cl bonds allows for selective and sequential cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in common cross-coupling reactions like Suzuki, Stille, and Negishi couplings. This is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst.
For instance, in the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles, regioselective cross-coupling reactions are employed where a bromo-substituent is selectively coupled. nih.govresearchgate.net Alkyl and aryl zinc halides (Negishi coupling) and organotin reagents (Stille coupling) have been successfully used to introduce various substituents onto the thiazole core. nih.gov Microwave-assisted C-S and C-Se cross-coupling reactions of 2-(4-bromophenyl)-benzothiazole with various thiols and selenols have also been reported, using copper(I) iodide as a catalyst. rsc.org This highlights the utility of bromo-benzothiazoles in forming new bonds under relatively mild conditions.
The following table summarizes the general reactivity trends in cross-coupling reactions:
| Coupling Reaction | General Reactivity Order | Catalyst System (Example) |
| Suzuki Coupling | C-I > C-Br > C-OTf > C-Cl | Pd(PPh₃)₄ / Base |
| Stille Coupling | C-I > C-Br ≈ C-OTf > C-Cl | Pd(PPh₃)₄ |
| Negishi Coupling | C-I > C-Br > C-Cl | Pd(dba)₂ / Ligand |
| Sonogashira Coupling | C-I > C-Br > C-Cl | Pd(PPh₃)₂Cl₂ / CuI |
This differential reactivity allows for a stepwise functionalization of this compound, where the bromine at the 5-position can be selectively reacted first, leaving the chlorine at the 3-position available for a subsequent transformation.
Functionalization of the Benzothiazole Ring System
Beyond reactions at the halogenated positions, the benzothiazole core itself can be further modified through various functionalization strategies.
Electrophilic Aromatic Substitution on Halogenated Benzothiazoles
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring portion of the benzothiazole system is influenced by the existing substituents. youtube.com The thiazole ring is generally considered an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack. nih.gov Halogens are also deactivating groups but are ortho-, para-directing. uci.edulibretexts.org Therefore, in this compound, the benzene ring is significantly deactivated towards EAS.
Derivatization at Heteroatom-Adjacent Positions
The positions adjacent to the heteroatoms in the thiazole ring (positions 2 and 3) exhibit unique reactivity. While the 3-position in this compound is already substituted with a chlorine atom, making it a site for nucleophilic attack, the reactivity at other positions can be exploited. For example, in related benzothiazole systems, direct C-H functionalization at positions adjacent to the heteroatoms has been achieved. diva-portal.org Palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes and thiazoles has been demonstrated, showcasing a direct method for C-C bond formation. rsc.org
Furthermore, derivatization can be achieved through metalation. For instance, bromo-lithium exchange at a specific carbon atom can convert a bromothiazole into a carbon nucleophile, which can then participate in subsequent cross-coupling reactions. nih.gov
Intramolecular Rearrangements and Cycloaddition Reactions
While specific examples for this compound are not prevalent in the searched literature, related benzothiadiazole systems have been shown to participate in interesting intramolecular rearrangements and cycloaddition reactions. One notable example involves the generation of a benzothiadiazole-based aryne. nih.govacs.org This highly reactive intermediate is formed through deprotonation and subsequent elimination of a leaving group. nih.govacs.org The strained triple bond of the aryne can then be trapped by various arynophiles in cycloaddition reactions, such as [4+2] cycloadditions. nih.govacs.org The regioselectivity of these trapping reactions can often be predicted using theoretical models like the Aryne Distortion Model. nih.govdiva-portal.orgacs.org This suggests that under appropriate conditions, this compound could potentially be a precursor to a reactive aryne intermediate, leading to novel rearranged or cycloadduct products.
Theoretical Elucidation of Reaction Mechanisms
Theoretical and computational chemistry provide powerful tools to understand the intricate details of reaction mechanisms, including the identification of transition states, intermediates, and the electronic effects of substituents. Such studies are invaluable for predicting reactivity and designing novel synthetic pathways.
Computational Studies on Reaction Pathways for Benzothiazole Formation
Currently, there are no specific computational studies in the reviewed literature that detail the reaction pathways for the formation of This compound . The existing computational research predominantly focuses on the synthesis of 1,3-benzothiazoles. mdpi.comnih.govnih.gov These studies often explore the condensation reactions of 2-aminothiophenols with various electrophiles, elucidating the thermodynamics and kinetics of the cyclization process.
For the 2,1-benzisothiazole scaffold, synthetic routes are different, often involving the cyclization of appropriately substituted aniline (B41778) or thiophene (B33073) precursors. A comprehensive theoretical investigation of these pathways, particularly for a di-halogenated derivative like this compound, would be necessary to understand the regioselectivity and the influence of the halogen substituents on the reaction barriers. Such a study would likely employ Density Functional Theory (DFT) to map the potential energy surface of the reaction.
Mechanistic Insights into Substituent Effects on Reactivity
The electronic nature of substituents on the benzothiazole ring is known to significantly influence the reactivity of the molecule. While specific mechanistic insights for This compound are not available, general principles of physical organic chemistry can provide a hypothetical framework.
The bromine atom at the 5-position and the chlorine atom at the 3-position are both electron-withdrawing groups due to their inductive effects. This would generally decrease the electron density of the heterocyclic ring system, potentially affecting its susceptibility to electrophilic or nucleophilic attack. The precise impact would depend on the nature of the reaction.
To illustrate the general principles of substituent effects on the reactivity of related heterocyclic systems, the following table summarizes the impact of different substituents on the electronic properties of a generic benzothiazole ring. It is important to note that this data is for the 1,3-benzothiazole isomer and serves only as a general illustration due to the lack of specific data for the 2,1-isomer.
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
| -NO₂ | 6 | Electron-withdrawing | Deactivation towards electrophilic substitution |
| -OCH₃ | 6 | Electron-donating | Activation towards electrophilic substitution |
| -Cl | 6 | Electron-withdrawing (inductive), weak electron-donating (resonance) | Deactivation towards electrophilic substitution |
| -CH₃ | 6 | Electron-donating | Activation towards electrophilic substitution |
This table is a generalized representation for the 1,3-benzothiazole scaffold and is intended for illustrative purposes only. Specific computational studies on this compound are required for accurate predictions.
Spectroscopic Characterization Methodologies for 5 Bromo 3 Chloro 2,1 Benzothiazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Bromo-3-chloro-2,1-benzothiazole, ¹H NMR and ¹³C NMR would be essential.
¹H NMR (Proton NMR): This technique would identify the chemical environment of the hydrogen atoms on the aromatic ring. The substitution pattern (bromo at position 5, chloro at position 3) would lead to a specific splitting pattern and chemical shifts for the remaining aromatic protons. The number of signals, their integration (proton count), and their coupling constants (J-values) would confirm the connectivity of the protons. For a related compound, 2-bromobenzothiazole, proton signals appear in the aromatic region between δ 7.37 and 7.99 ppm. rsc.org
¹³C NMR (Carbon NMR): This spectrum would reveal the number of unique carbon atoms in the molecule and provide information about their electronic environment. The carbons bonded to the bromine, chlorine, sulfur, and nitrogen atoms would exhibit characteristic chemical shifts. In 2-bromobenzothiazole, carbon signals are observed between δ 120.9 and 152.3 ppm. rsc.org Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the complete bonding framework by showing correlations between protons and carbons.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Benzothiazole (B30560) Derivative (Note: This data is for 2-bromobenzothiazole and is provided for illustrative purposes only.)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | 7.37-7.48 (m, 2H), 7.77-7.80 (m, 1H), 7.96-7.99 (m, 1H) |
| ¹³C | 120.9, 122.8, 125.7, 126.6, 137.3, 138.9, 152.3 |
Data sourced from supplementary information for a Royal Society of Chemistry publication. rsc.org
High-Resolution Mass Spectrometry (HRMS) in Compound Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy and for assessing its purity.
Compound Identification: HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. For this compound (C₇H₃BrClNS), the expected exact mass would be calculated. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which would serve as a definitive signature for the compound's elemental composition. For instance, the calculated exact mass for a related compound, 2-bromobenzothiazole (C₇H₄BrNS), is 213.9326 (M+H)⁺, with an experimental finding of 213.9331. rsc.org
Purity Assessment: By detecting ions corresponding to the target molecule's exact mass and the absence of other significant ions, HRMS can confirm the sample's high purity.
Table 2: Example HRMS Data for a Halogenated Benzothiazole (Note: This data is for 2-bromobenzothiazole and is provided for illustrative purposes only.)
| Ion | Calculated m/z | Found m/z |
| [C₇H₄BrNS + H]⁺ | 213.9326 | 213.9331 |
Data sourced from supplementary information for a Royal Society of Chemistry publication. rsc.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is used to identify the functional groups present in a molecule.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=C and C=N stretching: These vibrations within the fused ring system would appear in the 1600-1450 cm⁻¹ region.
C-Cl and C-Br stretching: These would be found in the fingerprint region, typically below 800 cm⁻¹.
Benzene (B151609) ring substitution patterns: The pattern of weak absorptions between 2000 and 1650 cm⁻¹ (overtones) and strong absorptions between 900 and 675 cm⁻¹ (C-H out-of-plane bending) can provide clues about the substitution on the benzene ring.
For example, the gas-phase IR spectrum of a related compound, 5-chloro-2-methylbenzothiazole, shows prominent peaks in the 1500-1000 cm⁻¹ and below 900 cm⁻¹ regions, corresponding to the vibrations of the heterocyclic ring system. nist.gov
Table 3: Typical IR Absorption Ranges for Relevant Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C=N | Stretch | 1690 - 1640 |
| C-Cl | Stretch | 800 - 600 |
| C-Br | Stretch | 690 - 515 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous proof of its structure.
The analysis would yield precise data on:
Bond lengths and angles: Confirming the geometry of the 2,1-benzothiazole ring and the positions of the halogen substituents.
Crystal packing: Revealing how the molecules are arranged in the crystal lattice and identifying any intermolecular interactions, such as halogen bonding or π-π stacking.
Absolute configuration: Confirming the connectivity and spatial arrangement of all atoms.
For example, the crystal structure of 5-Chloro-2-phenyl-1,3-benzothiazole has been determined, showing a monoclinic crystal system with specific unit cell dimensions (a = 7.4057 Å, b = 5.9100 Å, c = 25.165 Å). nih.gov This level of detail provides the ultimate confirmation of the molecular structure in the solid state.
Table 4: Example Crystal Data for a Related Benzothiazole Derivative (Note: This data is for 5-Chloro-2-phenyl-1,3-benzothiazole and is provided for illustrative purposes only.)
| Parameter | Value |
| Chemical Formula | C₁₃H₈ClNS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4057 (9) |
| b (Å) | 5.9100 (7) |
| c (Å) | 25.165 (3) |
| β (°) | 93.402 (3) |
| Volume (ų) | 1099.5 (2) |
Data sourced from Acta Crystallographica Section E. nih.gov
Computational and Theoretical Chemistry of 5 Bromo 3 Chloro 2,1 Benzothiazole
Quantum Chemical Calculations (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and stability of molecules. For 5-Bromo-3-chloro-2,1-benzothiazole, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry and determine its thermodynamic stability.
The optimized structure would reveal key bond lengths, bond angles, and dihedral angles. The presence of the electronegative bromine and chlorine atoms is expected to influence the geometry of the benzothiazole (B30560) ring system. For instance, DFT calculations on similar halogenated heterocycles have shown predictable elongations of carbon-halogen bonds and minor distortions in the ring structure compared to the unsubstituted parent molecule.
The total energy calculated by DFT would indicate the molecule's stability. Further frequency calculations would confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. The computed thermodynamic parameters, such as enthalpy and Gibbs free energy of formation, would provide a quantitative measure of its stability.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: This table presents hypothetical data based on typical values for similar structures.)
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.89 Å |
| C-Cl Bond Length | ~1.74 Å |
| S-N Bond Length | ~1.65 Å |
| C-S Bond Length | ~1.77 Å |
| C-N Bond Angle | ~110° |
| C-S-N Angle | ~95° |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the benzothiazole ring, particularly involving the sulfur and nitrogen atoms and the π-system of the benzene (B151609) ring. The LUMO, conversely, would likely be distributed over the entire π-conjugated system, with significant contributions from the carbon atoms and the halogen substituents, which act as electron-withdrawing groups.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These descriptors provide quantitative insights into the molecule's reactivity profile. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack.
Table 2: Predicted FMO Energies and Reactivity Descriptors for this compound (Note: This table presents hypothetical data based on typical values for similar structures.)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
| Chemical Hardness (η) | 2.2 |
| Electronegativity (χ) | 4.3 |
| Electrophilicity Index (ω) | 4.2 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen, sulfur, and chlorine atoms, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be anticipated around the hydrogen atoms of the benzene ring, marking them as potential sites for nucleophilic interactions. The bromine atom's region might exhibit a "sigma-hole," a region of positive potential on the outermost portion of the atom, making it susceptible to nucleophilic attack despite its electronegativity. This information is critical in understanding the molecule's intermolecular interactions.
Conformational Analysis and Molecular Dynamics Simulations
While the 2,1-benzothiazole ring system is largely planar and rigid, conformational analysis can be relevant if there are flexible substituent groups, which is not the case for this compound. However, molecular dynamics (MD) simulations could provide insights into the molecule's behavior in different environments, such as in solution or in a crystal lattice.
MD simulations would model the atomic motions over time, providing information on vibrational dynamics and intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one could study solvation effects and how they influence the molecule's structure and properties. In the solid state, MD could help predict crystal packing arrangements and lattice energies.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be determined. The predicted shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, causing downfield shifts for nearby protons and carbon atoms.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). The calculations would yield the excitation energies and oscillator strengths for the lowest-energy electronic transitions. For this compound, the UV-Vis spectrum is expected to show characteristic π-π* and n-π* transitions. The positions of the absorption maxima (λ_max) would be influenced by the halogen substituents, which can cause a bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted benzothiazole.
Table 3: Predicted Spectroscopic Data for this compound (Note: This table presents hypothetical data based on typical values for similar structures.)
| Spectrum | Predicted Peaks |
| ¹H NMR | Peaks in the aromatic region (7.0-8.5 ppm) |
| ¹³C NMR | Multiple peaks in the range of 110-150 ppm |
| UV-Vis (λ_max) | ~280 nm and ~320 nm |
Theoretical Assessment of Non-Linear Optical (NLO) Properties
Organic molecules with extended π-conjugation can exhibit significant non-linear optical (NLO) properties, making them interesting for applications in photonics and optoelectronics. nih.gov Theoretical calculations are a key tool for screening and designing molecules with high NLO responses. nih.gov
The NLO properties of this compound can be assessed by calculating the first-order hyperpolarizability (β). This property is a measure of the second-order NLO response. DFT calculations, often using a long-range corrected functional like CAM-B3LYP, can provide reliable predictions of β. nih.gov The presence of the electron-donating sulfur and nitrogen atoms in conjunction with the electron-withdrawing halogen atoms and the conjugated π-system of the benzothiazole core could lead to a moderate NLO response. The magnitude of β is sensitive to the intramolecular charge transfer within the molecule. A larger value of β would indicate a more significant N-LO response, suggesting potential for applications like frequency doubling of light. nih.gov
Table 4: Predicted Non-Linear Optical Properties for this compound (Note: This table presents hypothetical data based on typical values for similar structures.)
| Parameter | Predicted Value (a.u.) |
| Dipole Moment (μ) | ~2.5 D |
| Average Polarizability (α) | ~150 |
| First Hyperpolarizability (β) | ~5 x 10⁻³⁰ esu |
Advanced Research Applications of 5 Bromo 3 Chloro 2,1 Benzothiazole in Chemical Science
Role as Versatile Building Blocks in Complex Organic Synthesis
The substituted benzothiazole (B30560) scaffold, including derivatives like 5-Bromo-3-chloro-2,1-benzothiazole, serves as a crucial building block in the synthesis of more complex organic molecules. The presence of halogen atoms provides reactive sites for various coupling reactions, enabling the construction of intricate molecular architectures.
The bromine and chlorine atoms on the benzothiazole ring can be selectively functionalized through different synthetic methodologies. For instance, the bromine atom at the 5-position can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The chlorine atom at the 3-position also offers a handle for further chemical transformations. This versatility makes this compound a valuable intermediate in multistep synthetic sequences.
Research has shown that benzothiazole derivatives can be synthesized through methods like the condensation of 2-aminobenzenethiol with various reagents. mdpi.com Modifications to these synthetic routes can allow for the specific placement of bromo and chloro substituents. The reactivity of these halogenated benzothiazoles is pivotal in creating diverse libraries of compounds for various applications.
Table 1: Reactivity of Halogenated Benzothiazoles in Organic Synthesis
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | Functionalized benzothiazoles | |
| Suzuki Coupling | Boronic acids, Palladium catalyst | Aryl-substituted benzothiazoles | researchgate.net |
| C-H Functionalization | Iridium catalyst, Boron reagents | Borylated benzothiazoles | acs.org |
| Cyclization Reactions | Thioformanilides, Oxidizing agents | Substituted benzothiazoles | organic-chemistry.org |
Development of Chemical Sensors and Probes based on Halogenated Benzothiazoles
Halogenated benzothiazoles, including structures related to this compound, are integral to the design of chemical sensors and probes. The electron-withdrawing nature of the halogen atoms can influence the electronic properties of the benzothiazole core, making these compounds suitable for detecting various analytes. mdpi.com
The 2,1,3-benzothiadiazole (B189464) (BTD) core, a related structure, is a well-known fluorophore used in sensing devices. mdpi.com Halogenation of such cores can enhance their electron-accepting properties, which is beneficial for creating donor-acceptor type fluorescent probes. mdpi.com These probes can exhibit changes in their fluorescence or color upon interaction with specific ions or molecules, a principle that underpins their sensing capabilities. nih.govacs.org
For example, benzothiazole-based sensors have been developed for the detection of metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.govacs.org The interaction between the analyte and the sensor can lead to a measurable optical response, such as a change in fluorescence intensity or a color shift. nih.govacs.org The selectivity of these sensors can be tuned by modifying the substituents on the benzothiazole ring.
A novel fluorescent sensor, SU-1, was developed for the highly sensitive detection of cyanide ions. spectroscopyonline.com This sensor, based on a benzothiazole derivative, demonstrates a significant change in its optical properties in the presence of cyanide, allowing for detection at very low concentrations. spectroscopyonline.com The design of such sensors often relies on disrupting the π-conjugation of the molecule upon binding to the analyte. spectroscopyonline.com
Table 2: Benzothiazole-Based Chemical Sensors
| Sensor Type | Target Analyte | Detection Principle | Reference |
| Fluorescent Probe | Metal Ions (Zn²⁺, Cu²⁺, Ni²⁺) | Ratiometric fluorescence, Colorimetric change | nih.govacs.org |
| Fluorescent Sensor (SU-1) | Cyanide (CN⁻) | Fluorescence quenching, Color change | spectroscopyonline.com |
| Fluorimetric Chemosensor | Metal Cations (Cu²⁺, Fe³⁺) | Chelation-enhanced fluorescence quenching | mdpi.com |
Applications in Materials Science (e.g., Fluorescent Materials, Electroluminescent Devices)
The unique photophysical properties of benzothiazole derivatives make them valuable in materials science, particularly in the development of fluorescent and electroluminescent materials. The benzothiazole core is a component of many organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.com
The incorporation of halogen atoms, as in this compound, can modulate the electronic and optical properties of these materials. mdpi.com For instance, halogenated 2,1,3-benzothiadiazoles have been used to create polymers with enhanced donor-acceptor characteristics, which are crucial for efficient light emission in OLEDs. mdpi.commit.edu These materials often exhibit red-shifted absorption and emission, improved solubility, and reduced aggregation. mit.edu
The synthesis of conjugated polymers containing substituted 2,1,3-benzothiadiazole units has been a significant area of research. mit.edu These polymers can be used as the emissive layer in OLEDs, contributing to devices with high efficiency and long lifetimes. google.com The design of these materials often involves the copolymerization of the halogenated benzothiazole monomer with other aromatic units. mit.edu
Ligand Chemistry with Main Group and Transition Metal Atoms
Benzothiazole and its derivatives can act as ligands, coordinating with main group and transition metal atoms to form metal complexes. The nitrogen and sulfur atoms in the thiazole (B1198619) ring can donate lone pairs of electrons to a metal center, forming stable coordination compounds.
The coordination chemistry of benzothiazole derivatives has been explored for various applications, including catalysis and the development of new materials with interesting magnetic or optical properties. nih.govnih.gov For example, transition metal complexes of benzothiazole aniline (B41778) have been synthesized and characterized for their potential as non-platinum chemotherapeutic agents. nih.gov
The presence of bromo and chloro substituents on the benzothiazole ring can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. These substituents can affect the ligand's field strength and the stability of the metal-ligand bond. While specific studies on the ligand chemistry of this compound are not extensively detailed in the provided search results, the general principles of benzothiazole coordination chemistry suggest its potential in this area. The synthesis of metal complexes with various benzothiazole-based ligands has been reported, demonstrating the versatility of this heterocyclic system in coordination chemistry. nih.govresearchgate.net
Environmental Fate and Biotransformation Pathways of Benzothiazole Derivatives
Abiotic Degradation Mechanisms in Environmental Compartments
The environmental persistence of benzothiazole (B30560) derivatives is significantly influenced by abiotic degradation processes, which are chemical and physical reactions that occur without microbial involvement. mdpi.com For halogenated benzothiazoles, these mechanisms are crucial in determining their concentration and longevity in soil, water, and air.
In aquatic environments, photolysis, or degradation by sunlight, is a primary abiotic pathway for many organic pollutants. rsc.org Benzothiazoles have been shown to undergo photolytic degradation. nih.gov The presence of halogen atoms, such as bromine and chlorine in 5-Bromo-3-chloro-2,1-benzothiazole, can influence the rate and products of photolysis. The carbon-halogen bonds can be susceptible to cleavage under UV radiation. Studies on related compounds suggest that hydroxyl radicals (•OH) play a significant role in the degradation of benzothiazoles in aqueous environments, leading to hydroxylation of the molecule. rsc.org
In soil and sediment, the fate of halogenated benzothiazoles is governed by factors such as pH, temperature, and the presence of minerals that can catalyze degradation reactions. mdpi.com While specific data on this compound is absent, the principles of abiotic degradation for similar compounds suggest that hydrolysis and other chemical transformations may occur, although likely at slower rates compared to photolysis in water. dtic.mil
The volatility of benzothiazoles is generally low, limiting their presence in the gas phase. researchgate.net However, those that do enter the atmosphere can be subject to degradation by atmospheric oxidants, primarily hydroxyl radicals.
Table 1: Key Abiotic Degradation Processes for Benzothiazole Derivatives
| Degradation Process | Environmental Compartment | Key Reactants/Conditions | Potential Outcome for Halogenated Benzothiazoles |
|---|---|---|---|
| Photolysis | Water | Sunlight (UV radiation), Photosensitizers | Cleavage of C-Br and C-Cl bonds, Ring hydroxylation |
| Hydrolysis | Water, Soil | Water molecules, pH extremes | Slow transformation, potential replacement of halogens with hydroxyl groups |
| Oxidation | Water, Air | Hydroxyl radicals (•OH), Ozone | Hydroxylation, Ring cleavage |
Microbial Transformations and Biodegradation of Benzothiazoles
The microbial breakdown of benzothiazoles is a critical component of their environmental attenuation. nih.gov Several bacterial strains, particularly from the genus Rhodococcus, have been identified as capable of degrading various benzothiazole compounds. nih.govnih.gov
Research on the biodegradation of benzothiazoles indicates that the initial steps often involve enzymatic attacks on the thiazole (B1198619) or benzene (B151609) ring. nih.gov A common initial transformation is the hydroxylation of the benzothiazole structure. nih.govasm.org For many benzothiazole derivatives, the degradation pathways appear to converge at a common intermediate, 2-hydroxybenzothiazole (B105590) (OBT). nih.govnih.gov
The study of microbial degradation of benzothiazoles has led to the identification of several key metabolites. As mentioned, 2-hydroxybenzothiazole (OBT) is a frequent intermediate in the breakdown of different benzothiazoles. nih.gov Further degradation of OBT can lead to the formation of dihydroxybenzothiazole. nih.govnih.govasm.org
Under anaerobic conditions, the transformation of benzothiazoles can differ. For instance, some studies have shown the transformation of mercaptobenzothiazole to benzothiazole sulfonic acid (BTSA) and methylthiobenzothiazole (MTBT). d-nb.info The specific metabolites that would be formed from this compound are unknown, but would likely result from hydroxylation, dehalogenation, and eventual ring cleavage.
Table 2: Common Microbial Metabolites of Benzothiazole Derivatives
| Parent Compound Class | Key Metabolite | Degradation Condition | Reference |
|---|---|---|---|
| Benzothiazoles | 2-Hydroxybenzothiazole (OBT) | Aerobic | nih.govnih.gov |
| 2-Hydroxybenzothiazole | Dihydroxybenzothiazole | Aerobic | nih.govasm.org |
| Mercaptobenzothiazole | Benzothiazole sulfonic acid (BTSA) | Aerobic/Anaerobic | d-nb.info |
| Mercaptobenzothiazole | Methylthiobenzothiazole (MTBT) | Aerobic | d-nb.info |
Environmental Monitoring Methodologies for Halogenated Benzothiazoles
Effective monitoring is essential to understand the distribution and concentration of halogenated benzothiazoles in the environment. Due to their presence in various environmental matrices, from water to air and soil, a range of analytical techniques are employed. nih.govnih.gov
The primary method for the detection and quantification of benzothiazoles, including their halogenated derivatives, is gas chromatography-mass spectrometry (GC-MS). nih.gov This technique offers high sensitivity and selectivity, allowing for the identification of specific compounds even at low concentrations. Prior to analysis, a sample preparation step is usually required to extract and concentrate the analytes from the environmental matrix. Pressurized liquid extraction (PLE) is a common technique used for solid samples like soil and particulate matter. nih.gov
For water samples, solid-phase extraction (SPE) is frequently used to isolate benzothiazoles before GC-MS analysis. The choice of sorbent material for SPE is critical and can be tailored to the polarity of the target compounds. d-nb.info
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is another powerful tool, particularly for more polar benzothiazole derivatives that are less amenable to GC analysis. scite.ai
Table 3: Analytical Methods for the Detection of Halogenated Benzothiazoles
| Analytical Technique | Sample Matrix | Common Sample Preparation | Detection Limit Range |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water, Soil, Sediment | Pressurized Liquid Extraction (PLE), Solid-Phase Extraction (SPE) | pg/m³ to ng/L |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Water, Wastewater | Solid-Phase Extraction (SPE), Direct Injection | ng/L to µg/L |
Future Research Trajectories and Interdisciplinary Opportunities
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The advancement of synthetic organic chemistry, particularly with a focus on green chemistry principles, opens new avenues for the production of 5-Bromo-3-chloro-2,1-benzothiazole. nih.govbohrium.com Future research should prioritize the development of synthetic protocols that are not only efficient but also environmentally benign, moving away from traditional methods that may involve harsh conditions or hazardous reagents. nih.gov
Key research objectives in this area include:
Catalytic Approaches: Exploration of transition-metal-catalyzed reactions, such as those employing palladium or copper, could enable highly selective C-H functionalization and C-S bond formation, providing a direct and atom-economical route to the benzothiazole (B30560) core. acs.org Research into novel catalytic systems, including the use of inexpensive and abundant metals like copper, could significantly enhance the sustainability of the synthesis. organic-chemistry.org
Green Solvents: Investigating the use of green solvents like water or glycerol (B35011) is a critical future trajectory. nih.govorgchemres.org These solvents are non-toxic, biodegradable, and can offer unique reactivity and selectivity profiles, reducing the environmental impact of the synthesis. rsc.org
Energy-Efficient Methods: The application of microwave irradiation or ultrasonic-assisted synthesis could dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Combining these techniques with green catalysts and solvents represents a powerful strategy for sustainable production. One-pot syntheses, where multiple reaction steps are performed in a single vessel, further contribute to efficiency and waste reduction. nih.gov
Exploration of Undiscovered Reactivity Patterns of this compound
The electronic properties of the this compound ring system are significantly influenced by the two halogen substituents, suggesting a unique reactivity profile that warrants detailed investigation. nih.gov While general reactivity patterns for benzothiazoles are known, the specific influence of the 5-bromo and 3-chloro substitution pattern remains largely unexplored.
Future research should focus on:
C-H Functionalization: The direct functionalization of the C-H bonds on the benzene (B151609) portion of the molecule is a powerful tool for creating complex derivatives. Studies should aim to understand how the existing halogen atoms direct the regioselectivity of these reactions, enabling the introduction of new functional groups at specific positions.
Cross-Coupling Reactions: The bromo substituent at the 5-position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. nih.gov This would allow for the facile introduction of a wide variety of aryl, alkyl, and alkynyl groups, creating a library of novel derivatives with diverse electronic and steric properties.
Reactions at Heteroatoms: The reactivity of the endocyclic nitrogen and sulfur atoms should be systematically explored. researchgate.net This includes investigating N-alkylation, N-arylation, and oxidation or coordination chemistry at the sulfur atom. Understanding these reactions is crucial for synthesizing fused heterocyclic systems and for developing ligands for coordination chemistry.
Photoredox Catalysis: Visible-light-driven photoredox catalysis offers a mild and green alternative for driving chemical transformations. organic-chemistry.org Investigating the radical cyclization and functionalization reactions of thioanilide precursors under these conditions could provide novel and efficient pathways to this compound and its derivatives. organic-chemistry.org
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry, particularly Density Functional Theory (DFT), provides an invaluable tool for predicting and understanding the behavior of molecules, thereby guiding and accelerating experimental research. mdpi.comnih.gov For this compound, a concerted computational effort could predict its properties and reactivity, saving significant experimental time and resources.
Key areas for computational investigation include:
Molecular and Electronic Structure: DFT calculations can be used to determine the optimized molecular geometry, bond lengths, and bond angles. researchgate.net Analysis of the Frontier Molecular Orbitals (HOMO-LUMO) can provide insights into the molecule's electronic properties, kinetic stability, and reactivity. mdpi.comscirp.org The HOMO-LUMO energy gap is a critical parameter for predicting potential applications in electronics and photophysics. mdpi.com
Spectroscopic Characterization: Computational methods can predict spectroscopic data, such as IR and NMR spectra, which can aid in the structural confirmation of newly synthesized derivatives. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, which is crucial for understanding the photophysical properties and potential applications in materials science. scirp.org
Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict the most likely sites for electrophilic and nucleophilic attack. scirp.org This information is vital for planning synthetic transformations and understanding potential intermolecular interactions. scirp.org
Quantitative Structure-Activity Relationship (QSAR): By systematically modeling derivatives of this compound, QSAR studies can be developed to correlate specific structural features with potential biological activity or material properties. nih.govnih.gov This predictive modeling can guide the rational design of new compounds with enhanced performance for specific applications.
Integration of this compound into Emerging Technologies
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry and materials science, appearing in numerous bioactive compounds and functional materials. scholarsresearchlibrary.comjchemrev.comnih.gov The unique halogenation pattern of this compound suggests it could serve as a valuable building block in several advanced technological fields.
Interdisciplinary research opportunities include:
Medicinal Chemistry: Benzothiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. pcbiochemres.comnih.gov The presence of halogen atoms can often enhance the therapeutic efficacy of drug candidates. derpharmachemica.com Future work should involve screening this compound and its derivatives for various biological activities, potentially leading to the development of new therapeutic agents.
Organic Electronics: The inherent fluorescence and semiconductor properties of many benzothiadiazole derivatives make them attractive candidates for applications in organic electronics. mdpi.commdpi.com Research should be directed towards evaluating the photophysical properties of this compound for potential use in Organic Light-Emitting Diodes (OLEDs), organic transistors, and solar cells. mdpi.comnih.gov
Chemosensors: The fluorescent nature of the benzothiazole core can be harnessed to design chemosensors for the detection of specific ions, molecules, or biological analytes. nih.gov By attaching specific recognition moieties to the this compound scaffold, it may be possible to develop highly sensitive and selective fluorescent probes for applications in environmental monitoring, medical diagnostics, and bioimaging. mdpi.comnih.gov
Data Tables
Table 1: Proposed Future Research Directions and Potential Applications
| Research Area | Specific Focus | Potential Application |
| Sustainable Synthesis | Development of green catalytic and one-pot methods. | Environmentally friendly and cost-effective chemical manufacturing. |
| Reactivity Patterns | Exploration of C-H functionalization and cross-coupling reactions. | Creation of diverse chemical libraries for drug discovery and materials science. |
| Computational Modeling | DFT and QSAR studies. | Rational design of molecules with tailored electronic and biological properties. |
| Emerging Technologies | Integration into medicinal chemistry and materials science. | Development of new pharmaceuticals, OLEDs, and advanced chemosensors. |
Q & A
Q. What are the validated methods for synthesizing 5-Bromo-3-chloro-2,1-benzothiazole?
The synthesis typically involves multi-step heterocyclic reactions. For example, bromination of precursor molecules like imidazothiadiazoles using N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in chloroform or DCM) is a common approach . Key steps include:
- Cyclization of thiosemicarbazide with carboxylic acids to form thiadiazole intermediates.
- Subsequent halogenation at the C5 position using NBS.
- Final purification via column chromatography (silica gel, hexane/ethyl acetate).
Critical parameters : Temperature control (±2°C) during bromination and inert gas purging to avoid side reactions.
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., bromo and chloro groups).
- X-ray crystallography : Resolve bond lengths and dihedral angles (e.g., thiazole ring conformation, as seen in related thiadiazole derivatives) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 237.91 for CHBrClNS).
Note : Cross-validate data against computational models (DFT) to resolve ambiguities in stereoelectronic effects .
Q. What safety precautions are essential when handling this compound?
Safety protocols align with GHS guidelines (UN Rev. 8):
- Hazard classification : Acute toxicity (Oral, Category 4) and eye irritation (Category 2) .
- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation; store at 2–8°C in airtight containers .
- Emergency measures : For skin contact, wash with 0.1% sodium thiosulfate; for ingestion, administer activated charcoal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for halogenated benzothiazole derivatives?
Contradictions (e.g., unexpected H NMR shifts or IR absorption bands) may arise from:
- Tautomerism : Thiazole-thione tautomeric equilibria can alter spectral profiles. Use variable-temperature NMR to detect dynamic interconversion .
- Crystallographic disorder : X-ray data may show multiple conformers (e.g., envelope puckering in pyrrolidine rings of related compounds). Refine structures using SHELXL with TWIN/BASF commands .
Methodological workflow :
Compare experimental data with computational simulations (e.g., Gaussian09 for IR/NMR).
Perform Hirshfeld surface analysis to identify weak intermolecular interactions influencing spectra .
Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?
The bromo and chloro substituents enable site-selective functionalization. Key strategies include:
- Buchwald-Hartwig amination : Use Pd(OAc)/XPhos catalyst to replace bromine with amines while retaining chlorine .
- Suzuki-Miyaura coupling : Target the chloro group selectively using Pd(dppf)Cl and arylboronic acids in THF/water (3:1) at 80°C .
Table 1 : Reaction conditions for selectivity control
| Reaction Type | Catalyst System | Solvent | Temperature | Selectivity (Br:Cl) |
|---|---|---|---|---|
| Amination | Pd(OAc)/XPhos | Toluene | 100°C | 98:2 |
| Suzuki Coupling | Pd(dppf)Cl | THF/HO | 80°C | 5:95 |
Q. How can computational modeling predict the biological activity of this compound derivatives?
Leverage molecular docking (AutoDock Vina) and QSAR models:
- Target selection : Prioritize enzymes with thiazole-binding pockets (e.g., Mycobacterium tuberculosis enoyl reductase).
- ADMET profiling : Use SwissADME to predict bioavailability and toxicity (e.g., PAINS filters to exclude pan-assay interference) .
Case study : Derivatives with electron-withdrawing groups (e.g., -NO) showed enhanced binding to fungal CYP51 (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for parent compound) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
Literature values vary (e.g., 53–60°C) due to:
- Polymorphism : Recrystallize from ethanol/water (1:1) to isolate the most stable polymorph.
- Purity thresholds : Use HPLC (C18 column, acetonitrile/water gradient) to verify ≥98% purity; impurities like residual NBS lower melting points .
Best practice : Report DSC thermograms (heating rate 10°C/min) alongside synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
